5-(3,4-dimethylphenyl)sulfonyl-7-ethyl-6-imino-13-methyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one is a complex organic compound with significant potential in scientific research. Its molecular formula is and it has a molecular weight of 438.5 g/mol. The compound is characterized by its unique triazatricyclo structure and sulfonyl group, which contribute to its reactivity and biological activity.
5-(3,4-dimethylphenyl)sulfonyl-7-ethyl-6-imino-13-methyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one can be classified under the category of organic compounds with sulfonamide functionalities and triazole derivatives. It is primarily utilized in biochemical research due to its potential interactions with biological targets.
The synthesis of 5-(3,4-dimethylphenyl)sulfonyl-7-ethyl-6-imino-13-methyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one typically involves multi-step organic synthesis techniques. The initial steps may include the formation of the triazatricyclo framework followed by the introduction of the sulfonyl group and subsequent functionalization to achieve the desired imino and ethyl substituents.
The synthetic pathway may involve:
Each step requires careful control of reaction conditions including temperature, solvent choice, and reaction time to maximize yield and purity.
The molecular structure of 5-(3,4-dimethylphenyl)sulfonyl-7-ethyl-6-imino-13-methyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one can be represented using various notation systems:
InChI=1S/C22H22N4O4S/c1-13...
CC1=C(C=C(C=C1)S(=O)(=O)C2=CC3=C(N=C4C(=CC=CN4C3=O)C)N(C2=N)CCO)C
These representations provide insights into the connectivity and functional groups present in the molecule.
The compound has a well-defined three-dimensional structure that can be analyzed using X-ray crystallography or computational modeling techniques to predict its behavior in biological systems.
5-(3,4-dimethylphenyl)sulfonyl-7-ethyl-6-imino-13-methyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one participates in various chemical reactions typical for compounds with imino and sulfonamide groups:
The reactivity of this compound can be influenced by factors such as pH and solvent polarity during reactions.
The mechanism of action for 5-(3,4-dimethylphenyl)sulfonyl-7-ethyl-6-imino-13-methyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one primarily involves its interaction with specific biological targets:
Research indicates that compounds with similar structures often demonstrate bioactivity through mechanisms involving enzyme inhibition or receptor modulation.
The physical properties of 5-(3,4-dimethylphenyl)sulfonyl-7-ethyl-6-imino-13-methyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one include:
Chemical properties include:
Relevant data can be derived from experimental analyses such as spectroscopy and chromatography.
5-(3,4-dimethylphenyl)sulfonyl-7-ethyl-6-imino-13-methyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one has several scientific applications:
The compound's complex structure and reactivity profile make it a valuable subject for ongoing research in medicinal chemistry and related fields.
CAS No.: 1902954-60-2
CAS No.: 142-18-7
CAS No.: 22756-36-1
CAS No.: 76663-30-4
CAS No.: